molecular formula C16H13BrN2O3S3 B2889733 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-51-8

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2889733
CAS No.: 941883-51-8
M. Wt: 457.38
InChI Key: BVAMPAFDMAJOAO-UHFFFAOYSA-N
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Description

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound characterized by its bromothiophene and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the bromothiophene derivative. One common method is the bromination of thiophene to produce 5-bromothiophene. This intermediate is then reacted with thiazole derivatives under specific conditions to form the thiazolyl-thiophene compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of corresponding alcohols and amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)acetamide

  • N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)benzamide

  • N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)propionamide

Uniqueness: N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical properties and biological activities.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S3/c1-25(21,22)11-4-2-10(3-5-11)8-15(20)19-16-18-12(9-23-16)13-6-7-14(17)24-13/h2-7,9H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAMPAFDMAJOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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